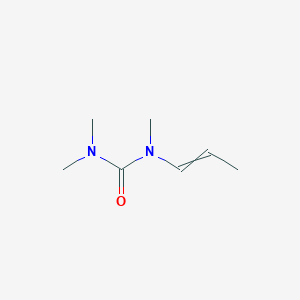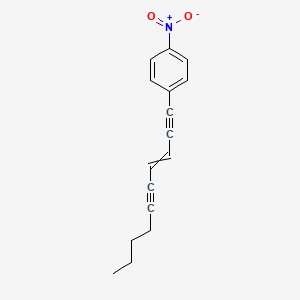
Benzonitrile, 4-(butylethylamino)-2-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 4-(butylethylamino)-2-(trifluoromethyl)- is an organic compound that features a benzonitrile core substituted with a butylethylamino group at the 4-position and a trifluoromethyl group at the 2-position
Vorbereitungsmethoden
This process can be achieved using reagents such as Umemoto’s reagents, which facilitate the direct introduction of the trifluoromethyl group into organic compounds . The butylethylamino group can be introduced through nucleophilic substitution reactions involving appropriate amine precursors.
Analyse Chemischer Reaktionen
Benzonitrile, 4-(butylethylamino)-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions: Reagents such as oxidizing agents, reducing agents, and nucleophiles are commonly used in these reactions. Conditions may vary depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 4-(butylethylamino)-2-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the development of new materials with specific properties, such as improved stability or reactivity
Wirkmechanismus
The mechanism of action of benzonitrile, 4-(butylethylamino)-2-(trifluoromethyl)- involves its interaction with molecular targets through various pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability. The butylethylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s overall behavior. These interactions contribute to the compound’s effects in different applications .
Vergleich Mit ähnlichen Verbindungen
Benzonitrile, 4-(butylethylamino)-2-(trifluoromethyl)- can be compared with other similar compounds, such as:
4-Chloro-3,5-bis(trifluoromethyl)benzonitrile: This compound also contains a trifluoromethyl group but differs in the presence of a chloro substituent instead of the butylethylamino group.
Trifluoromethyl ketones: These compounds share the trifluoromethyl group but have different core structures and functional groups.
Other trifluoromethylated aromatic compounds: These compounds have varying substituents and core structures but share the trifluoromethyl group, which imparts unique properties.
The uniqueness of benzonitrile, 4-(butylethylamino)-2-(trifluoromethyl)- lies in its specific combination of substituents, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
821776-49-2 |
|---|---|
Molekularformel |
C14H17F3N2 |
Molekulargewicht |
270.29 g/mol |
IUPAC-Name |
4-[butyl(ethyl)amino]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C14H17F3N2/c1-3-5-8-19(4-2)12-7-6-11(10-18)13(9-12)14(15,16)17/h6-7,9H,3-5,8H2,1-2H3 |
InChI-Schlüssel |
WVHPOVRZHHXCHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CC)C1=CC(=C(C=C1)C#N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(phenylmethyl)-3-thioxo-](/img/structure/B14230826.png)

![N-Methyl-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14230838.png)
![N-[2-(1,2-Dihydroxyethyl)phenyl]benzamide](/img/structure/B14230843.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-5-yl)-](/img/structure/B14230847.png)
![n-[2-Fluoro-4-(1-hydroxy-2-phenylethyl)phenyl]methanesulfonamide](/img/structure/B14230848.png)


![9-[(4-Nitrophenyl)methylsulfanyl]acridine](/img/structure/B14230864.png)

![Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B14230875.png)
![Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate](/img/structure/B14230883.png)


